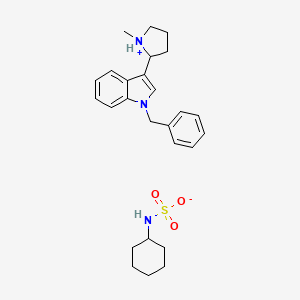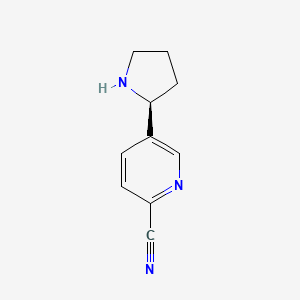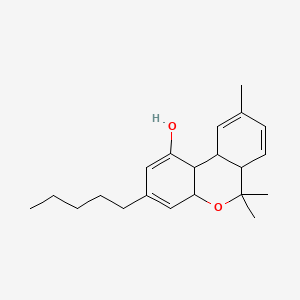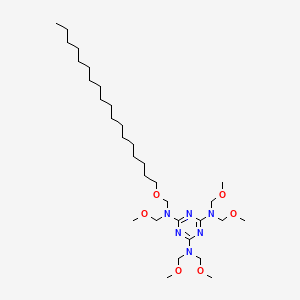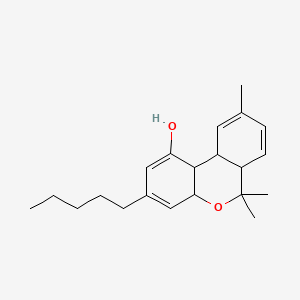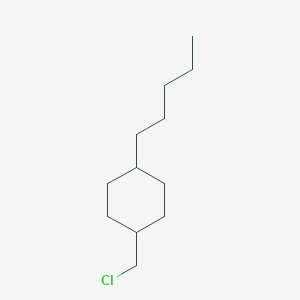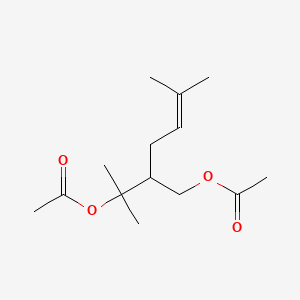
Einecs 251-697-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 251-697-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation of Einecs 251-697-5 involves specific synthetic routes and reaction conditions. One common method includes the use of anhydrous solvents and controlled temperature conditions to ensure the purity and yield of the final product . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Einecs 251-697-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that are useful in further chemical synthesis.
Scientific Research Applications
Einecs 251-697-5 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it can be used in studies involving cellular processes and interactions. In medicine, it may be involved in the development of new pharmaceuticals. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 251-697-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and processes, which can be harnessed for various applications. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Einecs 251-697-5 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar structures or chemical properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups . The uniqueness of this compound lies in its specific reactivity and applications, which make it valuable in various fields.
Properties
CAS No. |
33843-20-8 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
[2-(2-acetyloxypropan-2-yl)-5-methylhex-4-enyl] acetate |
InChI |
InChI=1S/C14H24O4/c1-10(2)7-8-13(9-17-11(3)15)14(5,6)18-12(4)16/h7,13H,8-9H2,1-6H3 |
InChI Key |
XTOSKBKRQCPSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(COC(=O)C)C(C)(C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)




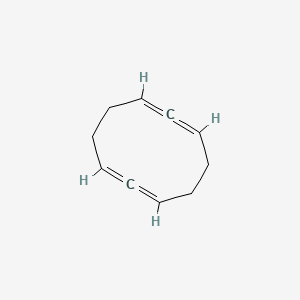
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
